Cas no 897613-82-0 (N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide)

N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- AKOS024656936
- N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- SR-01000021090
- N-(2-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
- SR-01000021090-1
- AKOS000434044
- AB00679211-01
- F2526-0011
- 897613-82-0
-
- Inchi: 1S/C12H13N3O5S/c1-2-20-9-6-4-3-5-8(9)15-21(18,19)10-7-13-12(17)14-11(10)16/h3-7,15H,2H2,1H3,(H2,13,14,16,17)
- InChI Key: IUJMGWZIAYEKAU-UHFFFAOYSA-N
- SMILES: S(C1=CNC(NC1=O)=O)(NC1C=CC=CC=1OCC)(=O)=O
Computed Properties
- Exact Mass: 311.05759170g/mol
- Monoisotopic Mass: 311.05759170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 122Ų
- XLogP3: 0.1
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2526-0011-5mg |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
897613-82-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2526-0011-3mg |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
897613-82-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2526-0011-2mg |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
897613-82-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2526-0011-15mg |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
897613-82-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2526-0011-10μmol |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
897613-82-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2526-0011-1mg |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
897613-82-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2526-0011-4mg |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
897613-82-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2526-0011-2μmol |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
897613-82-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2526-0011-10mg |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
897613-82-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2526-0011-20mg |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
897613-82-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide Related Literature
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS No. 897613-82-0): A Comprehensive Overview
N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS No. 897613-82-0) is a potent and selective inhibitor of the pyrimidine pathway, which plays a crucial role in various biological processes. This compound has garnered significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, particularly in the fields of oncology and inflammation. This comprehensive overview aims to provide a detailed understanding of the chemical structure, pharmacological properties, and current research advancements related to this compound.
Chemical Structure and Synthesis: N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic molecule characterized by its unique pyrimidine scaffold and sulfonamide functional group. The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrimidine core and subsequent functionalization with the sulfonamide moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.
Pharmacological Properties: The pharmacological profile of N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has been extensively studied in both in vitro and in vivo models. One of its key properties is its ability to inhibit the pyrimidine biosynthesis pathway, which is essential for DNA replication and cell proliferation. This makes it a promising candidate for the treatment of various cancers where uncontrolled cell growth is a hallmark. Additionally, this compound has shown anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and enzymes.
Biological Activity: In preclinical studies, N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has demonstrated significant antitumor activity against a variety of cancer cell lines. It has been shown to induce apoptosis and cell cycle arrest in cancer cells while sparing normal cells. Furthermore, its anti-inflammatory properties have been validated in animal models of inflammatory diseases such as arthritis and colitis. These findings suggest that this compound may have dual therapeutic benefits in treating conditions where both cancer and inflammation are present.
Clinical Trials: While N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is still primarily in the preclinical stage of development, several clinical trials are underway to evaluate its safety and efficacy in humans. Early-phase trials have shown promising results with good tolerability and manageable side effects. These trials are crucial for determining the optimal dosing regimens and identifying potential biomarkers that can predict response to treatment.
Current Research Trends: The ongoing research on N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is focused on several key areas. One area of interest is the development of combination therapies that can enhance its antitumor effects while reducing toxicity. Another area is the exploration of its potential as a radiosensitizer to improve the efficacy of radiation therapy. Additionally, efforts are being made to understand the molecular mechanisms underlying its anti-inflammatory effects to identify new targets for drug development.
Conclusion: N-(2-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS No. 897613-82-0) represents a promising therapeutic agent with potential applications in oncology and inflammation. Its unique chemical structure and pharmacological properties make it an attractive candidate for further clinical investigation. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it holds great promise for improving patient outcomes in various diseases.
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